
GRD081
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Scientific Research Applications
Cancer Therapeutics
GRD081 has been extensively studied for its anti-cancer properties. Its dual inhibition mechanism allows it to effectively reduce tumor growth across various cancer models, including:
-
Breast Cancer :
- Objective : Evaluate the anti-tumor effects on breast cancer cell lines.
- Findings : this compound inhibited cell proliferation and enhanced sensitivity to chemotherapy agents, suggesting its potential as an adjunct therapy in breast cancer treatment.
-
Lung Cancer :
- Objective : Assess the efficacy in reducing tumor size in preclinical models.
- Findings : Significant reduction in tumor growth was observed, indicating its potential effectiveness against lung cancer .
Neurological Disorders
The compound also shows promise in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its neuroprotective properties are attributed to its ability to modulate neuroinflammatory processes.
-
Alzheimer's Disease :
- Objective : Evaluate the efficacy of this compound in reducing amyloid-beta plaques.
- Findings : Preclinical models demonstrated a significant reduction in plaque formation and improved cognitive function, suggesting potential benefits for Alzheimer's patients .
-
Multiple Sclerosis :
- Objective : Investigate the effects on neuroinflammation.
- Findings : this compound exhibited a capacity to reduce inflammatory markers associated with multiple sclerosis, indicating its therapeutic potential .
Case Studies
Disease | Objective | Findings |
---|---|---|
Breast Cancer | Assess anti-tumor effects on breast cancer cell lines | Inhibited cell proliferation; enhanced sensitivity to chemotherapy agents |
Lung Cancer | Evaluate efficacy in reducing tumor size | Significant reduction in tumor growth observed in preclinical models |
Alzheimer's Disease | Evaluate efficacy in reducing amyloid-beta plaques | Significant reduction in plaque formation; improved cognitive function |
Multiple Sclerosis | Investigate effects on neuroinflammation | Reduced inflammatory markers; potential therapeutic benefits for multiple sclerosis patients |
Q & A
Basic Research Questions
Q. How can I formulate a focused and complex research question for studying GRD081?
A well-constructed research question must balance specificity, relevance, and methodological feasibility. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry . For this compound, ensure the question addresses mechanistic interactions (e.g., "How does this compound modulate [specific pathway] in [cell type/model] under [condition]?") rather than broad effects. Avoid binary ("yes/no") questions; instead, emphasize variables requiring analytical depth (e.g., dose-response relationships or temporal dynamics) .
Q. What experimental design principles are critical for this compound studies?
- Control Groups : Include positive/negative controls to isolate this compound-specific effects.
- Replication : Use biological and technical replicates to account for variability .
- Blinding : Minimize bias in data collection/analysis, especially in in vivo studies.
- Dosage Rationale : Justify this compound concentrations based on prior pharmacokinetic data or toxicity thresholds.
Document these elements in your proposal to align with reproducibility standards .
Q. How should I design a rigorous data collection protocol for this compound?
- Primary Data : Use validated assays (e.g., HPLC for quantification, CRISPR-mediated gene editing for mechanistic studies).
- Secondary Data : Incorporate publicly available datasets (e.g., gene expression databases) to contextualize findings .
- Ethnographic Tools : For behavioral studies, employ structured interviews or observational frameworks to minimize subjectivity .
Ensure instruments are pre-tested for reliability, and raw data is archived with metadata for auditability .
Q. What are the ethical considerations specific to this compound research involving human subjects?
- GDPR Compliance : Explicitly state data anonymization protocols and obtain informed consent for personal data retention beyond the study period .
- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may influence this compound-related outcomes .
- Risk Mitigation : For clinical trials, predefine criteria for halting administration if adverse effects exceed predefined thresholds .
Advanced Research Questions
Q. How can I resolve contradictions in this compound data across different experimental models?
Contradictions often arise from model-specific variables (e.g., species differences in metabolism). Apply these steps:
Systematic Comparison : Tabulate results across models (e.g., in vitro vs. in vivo) to identify outliers .
Contextual Analysis : Evaluate environmental factors (e.g., pH, temperature) or co-administered compounds.
Mechanistic Probing : Use knockout models or pathway inhibitors to isolate this compound’s primary targets .
Contradictions may highlight understudied off-target effects, offering avenues for novel hypotheses .
Q. What statistical methods are appropriate for analyzing non-linear responses to this compound?
- Dose-Response : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ and efficacy .
- Multivariate Analysis : Use PCA or cluster analysis to disentangle correlated variables (e.g., gene expression profiles).
- Bayesian Inference : Model uncertainty in small-sample studies (e.g., rare adverse events in Phase I trials) .
Validate assumptions (e.g., normality) before selecting tests, and report effect sizes with confidence intervals .
Q. How can I ensure methodological rigor when integrating multi-omics data in this compound research?
- Data Harmonization : Normalize transcriptomic, proteomic, and metabolomic datasets using tools like ComBat to correct batch effects .
- Network Analysis : Construct interaction networks (e.g., STRING DB) to identify this compound-affected hubs.
- Machine Learning : Train classifiers to predict this compound responsiveness based on biomarker panels .
Document computational workflows in platforms like GitHub to enable replication .
Q. What strategies are effective for longitudinal studies on this compound’s chronic effects?
- Time-Point Optimization : Use pharmacokinetic data to select intervals capturing this compound’s elimination half-life.
- Attrition Mitigation : Implement staggered enrollment and incentives for participant retention.
- Mixed Models : Analyze repeated measures with random effects to account for individual variability .
Pilot studies are critical to refine protocols before large-scale implementation .
Q. How do I address publication bias or selective reporting in this compound literature reviews?
- Search Strategy : Use PRISMA guidelines to systematically identify studies across registries (e.g., ClinicalTrials.gov ) and gray literature .
- Risk of Bias Tools : Apply Cochrane’s RoB 2.0 or SYRCLE for animal studies to assess methodological flaws .
- Meta-Regression : Explore heterogeneity sources (e.g., dosage variations) quantitatively .
Transparently report excluded studies and rationale to uphold integrity .
Q. What post-hoc analyses are valid for reinterpreting negative this compound trial results?
- Subgroup Analysis : Stratify participants by biomarkers (e.g., genetic polymorphisms) to identify responsive cohorts.
- Endpoint Reassessment : Validate surrogate endpoints (e.g., biomarker levels) against clinical outcomes.
- Power Recalculation : Determine if the study was underpowered to detect smaller effect sizes .
Pre-specify exploratory analyses in the statistical plan to avoid data dredging .
Q. Methodological Tables
Table 1. Common Statistical Tests for this compound Data Types
Data Type | Test/Method | Use Case |
---|---|---|
Continuous | ANOVA/Tukey HSD | Multi-group dose comparisons |
Binary | Fisher’s Exact Test | Adverse event frequency |
Time-to-Event | Cox Proportional Hazards | Survival analysis |
High-Dimensional | LASSO Regression | Biomarker selection |
Table 2. Frameworks for this compound Research Questions
Framework | Components | Application Example |
---|---|---|
PICO | Population, Intervention, Comparison, Outcome | "Does this compound (I) reduce tumor size (O) in BRCA1-mutant mice (P) vs. placebo (C)?" |
FINER | Feasible, Interesting, Novel, Ethical, Relevant | Assessing translational potential of this compound in rare diseases |
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRD081; GRD-081; GRD 081. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.